Menadione
Overview
Description
Menadione, also known as 2-methyl-1,4-naphthoquinone, is a synthetic compound that belongs to the vitamin K group. It is often referred to as vitamin K3. This compound is a bright yellow crystalline substance with the chemical formula C11H8O2 and a molar mass of 172.18 g/mol . It is primarily used as a nutritional supplement in animal feed due to its vitamin K activity .
Preparation Methods
Menadione can be synthesized through various methods. One common synthetic route involves the oxidation of 2-methylnaphthalene using oxygen-rich oxidants . Another method includes the demethylation of 2-methyl-1,4-dimethoxynaphthalene . Industrial production often employs these methods due to their efficiency and scalability . The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure high yields and purity .
Chemical Reactions Analysis
Menadione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various quinone derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms in the naphthoquinone ring.
Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction . The major products formed from these reactions are menadiol and its derivatives .
Scientific Research Applications
Menadione has a wide range of applications in scientific research:
Mechanism of Action
Menadione acts as a cofactor in the gamma-carboxylation of glutamic acid residues in certain proteins, including coagulation factors II, VII, IX, and X . This process is essential for the proteins to bind calcium ions and participate in the coagulation cascade . This compound is converted to menaquinone (vitamin K2) in the liver, which then exerts its biological effects .
Comparison with Similar Compounds
Menadione is unique among the vitamin K group due to its synthetic origin and lack of an isoprenoid side chain. Similar compounds include:
Phylloquinone (Vitamin K1): Found in green leafy vegetables and involved in photosynthesis.
Menaquinone (Vitamin K2): Produced by bacteria in the gut and involved in bone and cardiovascular health.
This compound’s ability to penetrate the blood-brain barrier and its role as a precursor to other vitamin K forms highlight its distinct properties .
Properties
IUPAC Name |
2-methylnaphthalene-1,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJVAVZPDRWSRRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2 | |
Record name | menadione | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Menadione | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4021715 | |
Record name | Menadione | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Bright yellow solid with a very mild acrid odor; [Merck Index], Solid | |
Record name | Menadione | |
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URL | https://haz-map.com/Agents/15227 | |
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Record name | Menadione | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001892 | |
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Solubility |
Slightly soluble in ethanol, acetic acid, and ligroin. Soluble in ethyl ether, benzene, chloroform, and sulfuric acid., One gram dissolves in about 60 ml alcohol, in 10 ml benzene, in 50 ml vegetable oils; moderately soluble in chloroform, carbon tetrachloride., Soluble in aromatic solvents, SOL IN FATS, For more Solubility (Complete) data for MENADIONE (6 total), please visit the HSDB record page., 0.160 mg/mL at 30 °C | |
Record name | Menadione | |
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Record name | MENADIONE | |
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Record name | Menadione | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001892 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Vapor Pressure |
0.000188 [mmHg] | |
Record name | Menadione | |
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Mechanism of Action |
Menadione (vitamin K3) is involved as a cofactor in the posttranslational gamma-carboxylation of glutamic acid residues of certain proteins in the body. These proteins include the vitamin K-dependent coagulation factors II (prothrombin), VII (proconvertin), IX (Christmas factor), X (Stuart factor), protein C, protein S, protein Zv and a growth-arrest-specific factor (Gas6). In contrast to the other vitamin K-dependent proteins in the blood coagulation cascade, protein C and protein S serve anticoagulant roles. The two vitamin K-dependent proteins found in bone are osteocalcin, also known as bone G1a (gamma-carboxyglutamate) protein or BGP, and the matrix G1a protein or MGP. Gamma-carboxylation is catalyzed by the vitamin K-dependent gamma-carboxylases. The reduced form of vitamin K, vitamin K hydroquinone, is the actual cofactor for the gamma-carboxylases. Proteins containing gamma-carboxyglutamate are called G1a proteins., The vitamin K-dependent blood clotting factors, in the absence of vitamin K (or in the presence of the coumarin type of anticoagulant), are biologically inactive precursor proteins in the liver. Vitamin K functions as an essential cofactor for a microsomal enzyme system that activates these precursors by the conversion of multiple residues of glutamic acid near the amino terminus of each precursor to gamma-carboxyglutamyl residues in the completed protein. The formation of this new amino acid, gamma-carboxyglutamic acid, allows the protein to bind Ca+2 and in turn to be bound to a phospholipid surface, both of which are necessary in the cascade of events that lead to clot formation. /Vitamin K/, Vitamin k is necessary for formation of prothrombinogen and other blood clotting factors in liver. During clotting, circulating prothrombin is required for production of thrombin; in turn, thrombin converts fibrinogen to fibrin, network of which constitutes clot. /vitamin k/, The active form of vitamin K appears to be the reduced vitamin K hydroquinone, which, in the presence of oxygen, carbon dioxide, and the microsomal carboxylase enzyme, is converted to its 2,3-epoxide at the same time gamma-carboxylation takes place. The hydroquinone form of vitamin K is regenerated from the 2,3-epoxide by a coumarin sensitive epoxide reductase ... . /Vitamin K/, Menadione is a potent inhibitor of aldehyde oxidase (Ki ~0.1 uM) and can be used together with allopurinol to discriminate between aldehyde oxidase- and xanthine oxidase-catalyzed reactions., For more Mechanism of Action (Complete) data for MENADIONE (6 total), please visit the HSDB record page. | |
Record name | Menadione | |
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Color/Form |
Bright yellow crystals, YELLOW NEEDLES FROM ALC, PETROLEUM ETHER | |
CAS No. |
58-27-5, 34524-96-4 | |
Record name | Menadione | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=58-27-5 | |
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Record name | Menadione [USP:BAN] | |
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Record name | Menadione semiquinone | |
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Record name | Menadione | |
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Record name | menadione | |
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Record name | 1,4-Naphthalenedione, 2-methyl- | |
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Record name | Menadione | |
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Record name | Menadione | |
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Record name | Menadione | |
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URL | http://www.hmdb.ca/metabolites/HMDB0001892 | |
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Melting Point |
105-107 °C, 107 °C | |
Record name | Menadione | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00170 | |
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Record name | Menadione | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001892 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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